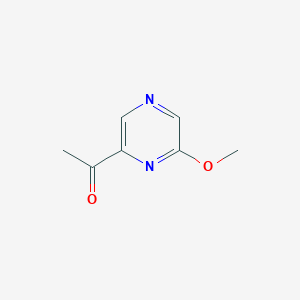
1-(6-Methoxy-2-pyrazinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxypyrazin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H8N2O2 It is a pyrazine derivative, characterized by the presence of a methoxy group at the 6th position of the pyrazine ring and an ethanone group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(6-Methoxypyrazin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with methanol in the presence of a base to introduce the methoxy group. This is followed by the acylation of the resulting 6-methoxypyrazine with acetyl chloride to form the ethanone derivative .
Industrial Production Methods: Industrial production of 1-(6-Methoxypyrazin-2-yl)ethan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Methoxypyrazin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Formation of 1-(6-methoxypyrazin-2-yl)ethanoic acid.
Reduction: Formation of 1-(6-methoxypyrazin-2-yl)ethanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced
Applications De Recherche Scientifique
1-(6-Methoxypyrazin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 1-(6-Methoxypyrazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(6-Methylpyrazin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.
1-(6-Chloropyrazin-2-yl)ethan-1-one: Contains a chlorine atom instead of a methoxy group.
1-(6-Hydroxypyrazin-2-yl)ethan-1-one: Features a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(6-Methoxypyrazin-2-yl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties compared to its analogs .
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
1-(6-methoxypyrazin-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-8-4-7(9-6)11-2/h3-4H,1-2H3 |
Clé InChI |
FWPYJYDDVKZLOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=CC(=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


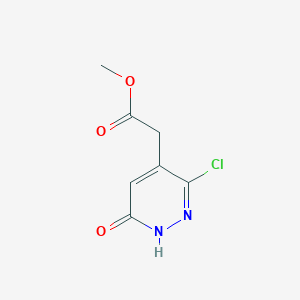
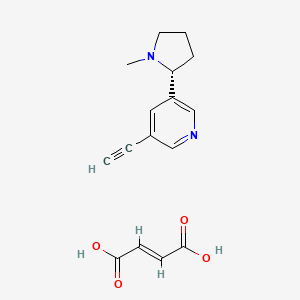
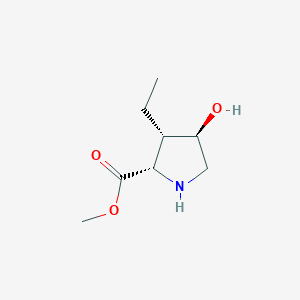
![2,6-Dimethyl-5-nitrobenzo[d]thiazole](/img/structure/B12827036.png)
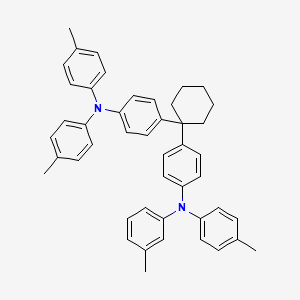
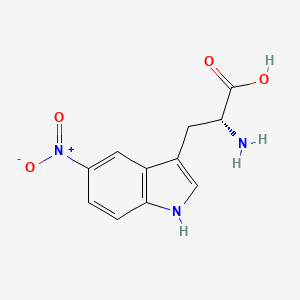
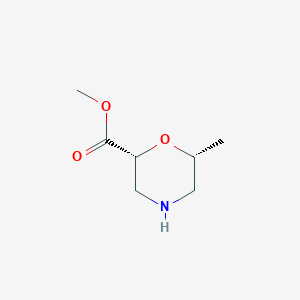
![(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B12827059.png)
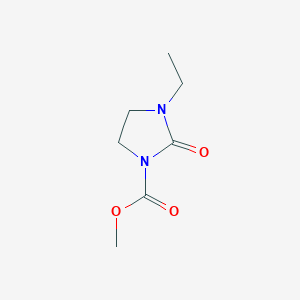
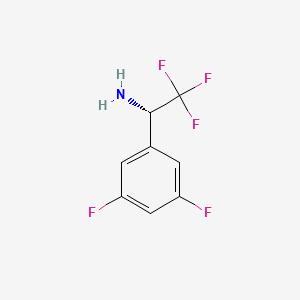
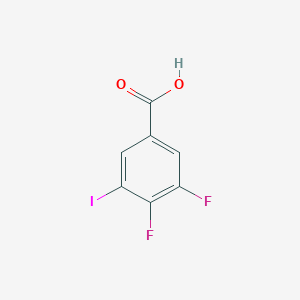
![19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile](/img/structure/B12827093.png)
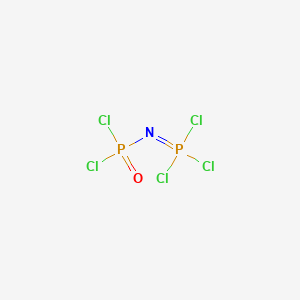
![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12827105.png)
